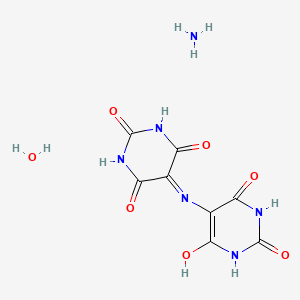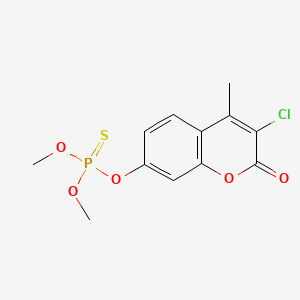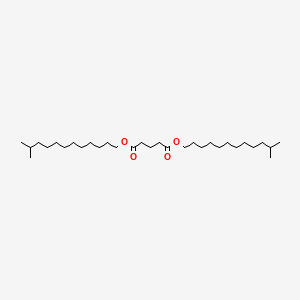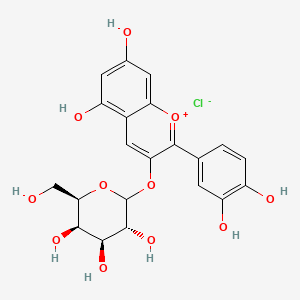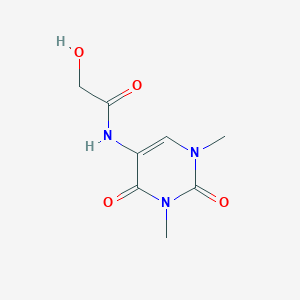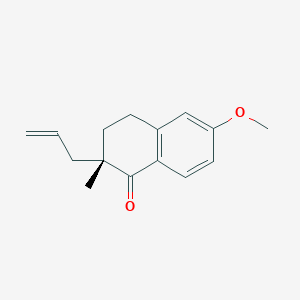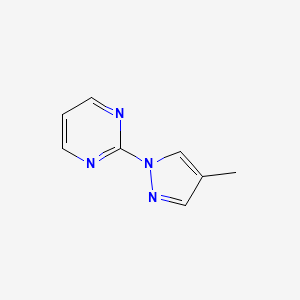
2-(4-Methyl-1H-pyrazol-1-YL)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Methyl-1H-pyrazol-1-YL)pyrimidine is a heterocyclic compound that features both pyrazole and pyrimidine rings.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methyl-1H-pyrazol-1-YL)pyrimidine typically involves the condensation of 4-methyl-1H-pyrazole with a pyrimidine derivative. One common method includes the reaction of 4-methyl-1H-pyrazole with 2-chloropyrimidine in the presence of a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents and reagents is also optimized to reduce costs and environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Methyl-1H-pyrazol-1-YL)pyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can undergo cyclization to form more complex heterocyclic structures
Common Reagents and Conditions
Common reagents used in these reactions include:
Bases: Potassium carbonate, sodium hydride.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to various substituted pyrimidine derivatives, while oxidation and reduction can yield different oxidation states of the compound .
Applications De Recherche Scientifique
2-(4-Methyl-1H-pyrazol-1-YL)pyrimidine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated as a potential drug candidate for various diseases due to its ability to interact with biological targets.
Industry: The compound is used in the development of agrochemicals and other industrial applications
Mécanisme D'action
The mechanism of action of 2-(4-Methyl-1H-pyrazol-1-YL)pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways involved depend on the specific biological context and target .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(1H-pyrazol-1-yl)pyridine
- 2-(1H-pyrazol-1-yl)pyrimidine
- 4-(1H-pyrazol-1-yl)pyrimidine
- 2-(3-alkoxy-1H-pyrazol-1-yl)pyrimidine .
Uniqueness
2-(4-Methyl-1H-pyrazol-1-YL)pyrimidine is unique due to the presence of the methyl group on the pyrazole ring, which can influence its reactivity and biological activity. This structural feature can enhance its binding affinity to certain targets and modify its chemical properties compared to other similar compounds .
Propriétés
Formule moléculaire |
C8H8N4 |
|---|---|
Poids moléculaire |
160.18 g/mol |
Nom IUPAC |
2-(4-methylpyrazol-1-yl)pyrimidine |
InChI |
InChI=1S/C8H8N4/c1-7-5-11-12(6-7)8-9-3-2-4-10-8/h2-6H,1H3 |
Clé InChI |
VVVMBBFSFZKFCD-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN(N=C1)C2=NC=CC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[[2-(4-Chloro-2-methylphenoxy)acetyl]carbamothioylamino]-5-iodobenzoic acid](/img/structure/B13802114.png)

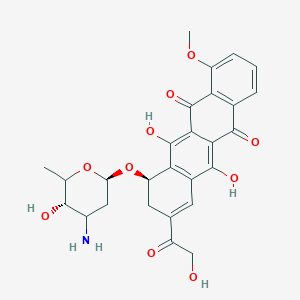
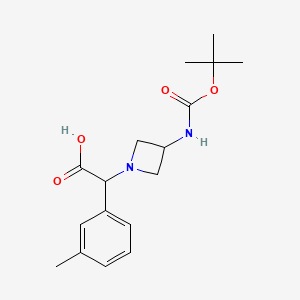
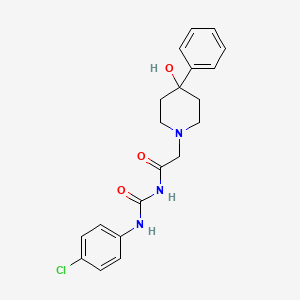
![2-[(3,5-Dichloro-2-methoxybenzoyl)carbamothioylamino]-5-iodobenzoic acid](/img/structure/B13802168.png)
